Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 1279026-46-8) is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz) protective group at the 4-position and a methyl ester at the 2-position. Its molecular formula is C₁₄H₁₉ClN₂O₄, and it has a molecular weight of 314.76 g/mol . This compound is typically stored under an inert atmosphere at 2–8°C, reflecting its sensitivity to moisture and oxidation. The Cbz group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide and heterocyclic chemistry.
Properties
Molecular Formula |
C14H19ClN2O4 |
|---|---|
Molecular Weight |
314.76 g/mol |
IUPAC Name |
methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m0./s1 |
InChI Key |
XDBGAPKWUMJMJC-ZVWHLABXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to ensure environmentally friendly production processes .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three primary reactive sites:
-
Cbz-protected amine (4-position): Susceptible to deprotection under catalytic hydrogenation or acidic conditions.
-
Methyl ester (2-position): Hydrolyzable under basic or acidic conditions to yield carboxylic acid derivatives.
-
Pyrrolidine ring : Substituent-dependent reactivity, influenced by stereochemistry (2R,4S configuration).
Deprotection of the Cbz Group
The Cbz group serves as a temporary protecting group for the amine. Deprotection is achieved via:
-
Catalytic hydrogenation (H₂, Pd/C): Removes Cbz to yield free amine.
-
Acidic hydrolysis (e.g., HCl in dioxane): Cleaves the benzyloxycarbonyl group.
This step is critical for generating amine-reactive intermediates for further derivatization.
Hydrolysis of the Methyl Ester
The methyl ester can be converted to a carboxylic acid under:
-
Alkaline conditions (e.g., LiOH, aqueous THF): Facilitates saponification.
-
Acidic conditions (e.g., HCl, reflux): Hydrolyzes ester to acid.
This transformation enables synthesis of carboxylic acid derivatives for subsequent coupling reactions.
Substitution Reactions on the Pyrrolidine Ring
The pyrrolidine ring’s substituents (Cbz-protected amine, ester) influence reactivity:
-
Electrophilic substitution : Potential at the 1-position (adjacent to amine) under basic conditions.
-
Nucleophilic attack : Steric hindrance from the 2R,4S configuration may direct reactivity to less hindered positions.
Comparative Reactivity with Similar Compounds
A structural comparison highlights differences in reactivity:
Challenges and Considerations
-
Stereochemical control : The 2R,4S configuration requires precise synthetic methods to maintain chirality during transformations.
-
Stability : Hydrochloride salt enhances aqueous solubility but may influence reaction conditions (e.g., pH sensitivity).
Scientific Research Applications
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Modifications and Stereochemical Variations
(a) Substitution at the 4-Position
- Target Compound: The 4-position bears a Cbz-amino group, enabling selective deprotection for further functionalization .
- (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS: 2331211-69-7): Replaces the Cbz-amino group with a benzyl-protected hydroxyl group. Molecular formula: C₁₃H₁₈ClNO₃; molecular weight: 271.74 g/mol. The benzyl group offers stability but lacks the versatility of the Cbz group for amine protection .
- Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9): Substitutes the Cbz-amino group with fluorine. Molecular formula: C₆H₁₁ClFNO₂; molecular weight: 197.6 g/mol.
(b) Functional Group Variations at the 2-Position
- (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride (CAS: 1279026-90-2): Replaces the methyl ester with a hydroxymethyl group. Molecular formula: C₁₃H₁₉ClN₂O₃; molecular weight: 286.75 g/mol. The polar hydroxymethyl group increases hydrophilicity, altering solubility and pharmacokinetic properties .
- Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS: 2225126-70-3): Features an acetate side chain. Molecular formula: C₇H₁₃ClFNO₂; molecular weight: 197.6 g/mol. The acetate group enhances lipophilicity, which may improve blood-brain barrier penetration .
(c) Stereochemical Isomers
- Methyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate hydrochloride: Differs in stereochemistry (2S,4S vs. 2R,4S). Such variations significantly impact biological activity, as seen in protease inhibitor efficacy and receptor binding .
Q & A
Q. What are the key synthetic routes for preparing Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride?
Methodological Answer: The synthesis involves:
Cbz Protection : Introduce the carbobenzyloxy (Cbz) group to the pyrrolidine amine via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃, H₂O/THF) to prevent over-alkylation .
Esterification : Methylation of the carboxylic acid using methanol and HCl gas or SOCl₂ to form the methyl ester .
Cyclization : Construct the pyrrolidine ring via intramolecular cyclization of a linear precursor (e.g., γ-amino acid derivatives) under acidic or basic conditions .
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., EtOH) to yield the hydrochloride salt .
Q. Key Considerations :
Q. How is stereochemical integrity maintained during synthesis?
Methodological Answer:
- Chiral Pool Strategy : Use enantiopure starting materials (e.g., (2R,4S)-4-aminopyrrolidine derivatives) to preserve configuration .
- Resolution Techniques :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation or cyclization steps .
Validation : Confirm stereochemistry via [¹³C-NMR](chemical shifts of chiral centers) and optical rotation measurements .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
Q. How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
- Hydrolytic Stability :
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent radical degradation .
Contradiction Note : While some protocols recommend refrigeration (2–8°C), others suggest room temperature is sufficient if moisture-free . Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
Q. How is this compound applied in drug discovery?
Methodological Answer:
- Peptidomimetic Scaffold : The rigid pyrrolidine core mimics proline in protease inhibitors (e.g., HCV NS3/4A inhibitors). Replace Cbz with target-specific groups (e.g., fluorophores for binding assays) .
- Prodrug Design : Hydrolyze the methyl ester in vivo to release the active carboxylic acid (e.g., antiviral agents) .
- SAR Studies : Modify the Cbz group to assess steric/electronic effects on target binding (e.g., replace with Boc or Fmoc) .
Case Study : A derivative showed IC₅₀ = 50 nM against MMP-9 in kinetic assays, validated via molecular docking .
Q. How are contradictions in literature data resolved (e.g., conflicting reaction yields)?
Methodological Answer:
- Reproduce Conditions : Standardize variables (solvent purity, catalyst batch, temperature control) .
- Design of Experiments (DoE) : Use factorial analysis to identify critical factors (e.g., pH, reagent stoichiometry) .
- Cross-Validate Techniques : Compare NMR, HPLC, and X-ray crystallography data to confirm structural assignments .
Example : Conflicting reports on ester hydrolysis rates were resolved by identifying trace metal ions in buffers as accelerants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
